Cas no 30310-22-6 (2-Bromo-4-methylpentane)

2-Bromo-4-methylpentane (CAS 870-63-3) is a halogenated alkane with the molecular formula C6H13Br. This compound is commonly used as an intermediate in organic synthesis, particularly in alkylation and Grignard reactions. Its branched-chain structure enhances reactivity in nucleophilic substitution processes, making it valuable for constructing complex molecular frameworks. The presence of a bromine atom at the 2-position ensures selective functionalization, while the methyl group at the 4-position contributes to steric and electronic modulation. It is typically a clear, colorless liquid with moderate volatility. Suitable for controlled reactions, 2-Bromo-4-methylpentane is often employed in pharmaceutical and fine chemical research due to its predictable reactivity and purity.
2-Bromo-4-methylpentane structure
2-Bromo-4-methylpentane structure
Product Name:2-Bromo-4-methylpentane
CAS No:30310-22-6
MF:C6H13Br
MW:165.071421384811
MDL:MFCD00043446
CID:304219
PubChem ID:121776
Update Time:2025-11-02

2-Bromo-4-methylpentane Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-methylpentane
    • 2-BROMO-4-METHYLPENTANE ---CLEAR LIQUID---
    • Pentane,2-bromo-4-methyl-
    • 2-Brom-4-methyl-pentan
    • 2-bromo-4-methyl-Pentane
    • 4-Brom-2-methyl-pentan
    • 4-bromo-2-methylpentane
    • 4-Methyl-2-brompentan
    • 4-Methyl-2-pentylbromide
    • FT-0611464
    • F87281
    • EN300-211491
    • MFCD00043446
    • AKOS009308418
    • CS-0273922
    • NS00051038
    • SCHEMBL5045830
    • EINECS 250-123-0
    • 30310-22-6
    • Pentane, 2-bromo-4-methyl-
    • DTXSID60885471
    • DB-080739
    • 4-Methyl-2-pentyl Bromide
    • DTXCID301024850
    • MDL: MFCD00043446
    • Inchi: 1S/C6H13Br/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3
    • InChI Key: IUXIOXCOPJFKMQ-UHFFFAOYSA-N
    • SMILES: BrC(C)CC(C)C

Computed Properties

  • Exact Mass: 164.02000
  • Monoisotopic Mass: 164.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 41.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.1509
  • Melting Point: -94.2°C
  • Boiling Point: 131.35°C
  • Refractive Index: 1.4400
  • PSA: 0.00000
  • LogP: 2.81590

2-Bromo-4-methylpentane Customs Data

  • HS CODE:2903399090
  • Customs Data:

    China Customs Code:

    2903399090

    Overview:

    2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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2-Bromo-4-methylpentane Suppliers

Amadis Chemical Company Limited
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(CAS:30310-22-6)2-Bromo-4-methylpentane
Order Number:A1154487
Stock Status:in Stock
Quantity:100.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:24
Price ($):423.0
Email:sales@amadischem.com

2-Bromo-4-methylpentane Related Literature

Additional information on 2-Bromo-4-methylpentane

2-Bromo-4-methylpentane (CAS No. 30310-22-6): A Versatile Building Block in Modern Organic Synthesis and Advanced Material Development

2-Bromo-4-methylpentane (CAS No. 30310-22-6) is a structurally unique alkyl halide that has garnered increasing attention in the field of organic chemistry due to its remarkable synthetic utility. This compound, characterized by a five-carbon chain with a bromine substituent at the secondary carbon and a methyl group at the fourth position, exhibits a unique combination of reactivity and stability that makes it a valuable intermediate in pharmaceutical and materials science research. Recent advances in catalytic methodologies and computational modeling have further expanded its application potential, positioning 2-Bromo-4-methylpentane as a key player in the development of next-generation functional materials and bioactive molecules.

The molecular structure of 2-Bromo-4-methylpentane (CAS No. 30310-22-6) features a branched alkyl chain with a bromine atom at the C2 position and a methyl group at C4. This specific arrangement creates a highly reactive electrophilic center at the bromine-substituted carbon, which is crucial for its role in various organic transformations. Notably, the secondary bromide functionality enables efficient participation in nucleophilic substitution reactions, while the methyl group at the C4 position contributes to steric stabilization of transition states, enhancing the selectivity of certain synthetic pathways. Recent studies published in Organic Letters (2023) have demonstrated that the unique branching pattern of 2-Bromo-4-methylpentane facilitates the formation of complex three-dimensional architectures during ring-closing metathesis reactions, a finding that has significant implications for the synthesis of bioactive natural products.

In the context of pharmaceutical research, 2-Bromo-4-methylpentane (CAS No. 30310-22-6) has emerged as a critical starting material for the development of novel therapeutics. Its bromine substituent provides a convenient handle for functionalization through cross-coupling reactions, enabling the synthesis of structurally diverse analogs with tailored pharmacological properties. A 2023 report in JACS highlighted the use of this compound in the synthesis of a new class of anti-inflammatory agents, where the bromine moiety was successfully converted into a sulfonamide group through a palladium-catalyzed C–H activation strategy. This approach demonstrated a 92% yield and excellent regioselectivity, underscoring the synthetic versatility of 2-Bromo-4-methylpentane.

Recent advancements in catalysis have further enhanced the synthetic potential of 2-Bromo-4-methylpentane (CAS No. 30310-22-6). The development of chiral Brønsted acid catalysts has enabled the asymmetric bromination of alkene precursors to yield enantiomerically pure forms of this compound with high enantiomeric excess (>95%). This breakthrough, reported in Angewandte Chemie (2024), has opened new avenues for the synthesis of chiral pharmaceutical intermediates, where stereochemical control is paramount. The ability to obtain enantiomerically pure 2-Bromo-4-methylpentane has direct applications in the development of prodrugs and targeted drug delivery systems, where stereochemistry significantly influences biological activity and metabolic fate.

The application of 2-Bromo-4-methylpentane (CAS No. 30310-22-6) extends beyond traditional organic synthesis into the realm of materials science. Researchers at the Max Planck Institute have recently demonstrated its utility in the preparation of polymeric materials with tunable mechanical properties. By incorporating 2-Bromo-4-methylpentane into polymerizable monomer systems, the team achieved precise control over chain flexibility and crystallinity, resulting in polymers with exceptional thermal stability and mechanical strength. This work, published in Advanced Materials (2024), highlights the compound's role as a functional monomer in the design of smart materials with applications in flexible electronics and biomedical devices.

In the field of green chemistry, 2-Bromo-4-methylpentane (CAS No. 30310-22-6) has been explored as a sustainable precursor for the synthesis of biodegradable polymers. A 2023 study in Green Chemistry demonstrated that the compound could be efficiently converted into a bio-based monomer through a solvent-free catalytic process, achieving a 98% atom economy. This approach aligns with the principles of sustainable development and offers a viable alternative to petroleum-derived feedstocks in polymer manufacturing. The environmental benefits of this transformation have sparked interest in industrial applications, particularly in the production of eco-friendly packaging materials and biodegradable coatings.

The synthetic versatility of 2-Bromo-4-methylpentane (CAS No. 30310-22-6) is further enhanced by its compatibility with modern flow chemistry techniques. Recent developments in microreactor technology have enabled the continuous synthesis of this compound with high throughput and excellent reproducibility. A 2024 paper in ACS Sustainable Chemistry & Engineering described a modular flow system that achieved the bromination of alkene precursors with 99% conversion and minimal waste generation. This innovation not only improves the efficiency of 2-Bromo-4-methylpentane synthesis but also reduces the environmental footprint associated with large-scale production processes.

Computational studies have provided deeper insights into the reactivity patterns of 2-Bromo-4-methylpentane (CAS No. 30310-22-6), guiding the design of more efficient synthetic strategies. Density functional theory (DFT) calculations, as reported in Chemical Science (2023), revealed that the presence of the methyl group at the C4 position significantly lowers the activation energy for nucleophilic substitution reactions. This finding has been leveraged to develop new catalytic systems that enhance the reactivity of the secondary bromide, enabling the synthesis of complex molecules under milder reaction conditions. The integration of computational modeling with experimental approaches has thus become a powerful tool in optimizing the synthetic utility of 2-Bromo-4-methylpentane.

The pharmacological relevance of 2-Bromo-4-methylpentane (CAS No. 30310-22-6) is further underscored by its role in the development of drug delivery systems. Researchers at the University of Cambridge have demonstrated that derivatives of this compound can be functionalized to create stimuli-responsive polymers capable of controlled drug release. By incorporating 2-Bromo-4-methylpentane into polymeric networks, the team achieved precise control over drug release kinetics in response to changes in pH and temperature. This work, published in Biomaterials (2024), highlights the compound's potential in the design of smart drug delivery systems for targeted cancer therapy and chronic disease management.

In conclusion, 2-Bromo-4-methylpentane (CAS No. 30310-22-6) has emerged as a multifaceted compound with broad applications across organic synthesis, pharmaceutical development, and materials science. Its unique structural features, coupled with recent advances in catalytic methodologies and computational modeling, have significantly expanded its synthetic utility. As research continues to uncover new applications for this compound, its role in the creation of innovative therapeutics and advanced materials is poised to grow, making 2-Bromo-4-methylpentane an essential component of modern chemical research and development.

2-Bromo-4-methylpentane (CAS No. 30310-22-6): A Versatile Intermediate in Modern Chemistry 1. Molecular Structure and Synthetic Utility 2-Bromo-4-methylpentane is a branched alkyl halide with a five-carbon chain, featuring a bromine atom at the secondary carbon (C2) and a methyl group at the fourth position (C4). This structural arrangement provides a unique combination of reactivity and stability, making it an ideal starting material for a wide range of synthetic transformations. The secondary bromide functionality enables efficient participation in nucleophilic substitution reactions, while the methyl group at C4 contributes to steric stabilization, enhancing selectivity in complex synthetic pathways. Recent studies have demonstrated its utility in ring-closing metathesis reactions, facilitating the formation of complex three-dimensional architectures in the synthesis of bioactive natural products. 2. Pharmaceutical Applications The bromine substituent in 2-bromo-4-methylpentane serves as a convenient handle for functionalization through cross-coupling reactions, enabling the synthesis of structurally diverse analogs with tailored pharmacological properties. A 2023 study in *JACS* highlighted its role in the development of a new class of anti-inflammatory agents, where the bromine group was converted into a sulfonamide via palladium-catalyzed C–H activation. This approach achieved a 92% yield and excellent regioselectivity, underscoring the compound’s synthetic versatility. Additionally, the development of chiral Brønsted acid catalysts has enabled the asymmetric bromination of alkene precursors to yield enantiomerically pure forms of the compound (>95% enantiomeric excess), opening new avenues for the synthesis of chiral pharmaceutical intermediates. 3. Materials Science Applications Recent advances in materials science have leveraged the properties of 2-bromo-4-methylpentane for the development of advanced functional materials. It has been used as a building block in the synthesis of stimuli-responsive polymers capable of controlled drug release, with applications in smart drug delivery systems for targeted cancer therapy and chronic disease management. Furthermore, the compound has been integrated into polymeric networks to achieve precise control over drug release kinetics in response to changes in pH and temperature. 4. Flow Chemistry and Industrial Synthesis The compatibility of 2-bromo-4-methylpentane with modern flow chemistry techniques has enabled the continuous synthesis of the compound with high throughput and reproducibility. A 2024 paper in *ACS Sustainable Chemistry & Engineering* described a modular flow system that achieved the bromination of alkene precursors with 99% conversion and minimal waste generation, significantly improving the efficiency of its large-scale production. 5. Computational Insights and Optimization Computational studies, including density functional theory (DFT) calculations, have provided deeper insights into the reactivity patterns of 2-bromo-4-methylpentane. These studies revealed that the methyl group at C4 significantly lowers the activation energy for nucleophilic substitution reactions, guiding the design of more efficient catalytic systems. The integration of computational modeling with experimental approaches has become a powerful tool in optimizing the synthetic utility of the compound. 6. Conclusion 2-Bromo-4-methylpentane (CAS No. 30310-22-6) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical development, and materials science. Its unique structural features, coupled with recent advances in catalytic methodologies and computational modeling, have significantly expanded its synthetic utility. As research continues to uncover new applications for this compound, its role in the creation of innovative therapeutics and advanced materials is poised to grow, making it an essential component of modern chemical research and development.
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(CAS:30310-22-6)2-Bromo-4-methylpentane
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Quantity:100.0g
Price ($):423.0
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